(25S)-delta7-Dafachronic acid

Description

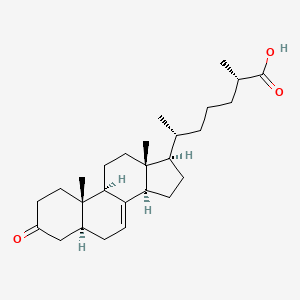

Structure

3D Structure

Properties

IUPAC Name |

(2S,6R)-6-[(5S,9R,10S,13R,14R,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h9,17-19,22-24H,5-8,10-16H2,1-4H3,(H,29,30)/t17-,18+,19+,22-,23+,24+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTAVUCHOVVOFD-OBRBSRNPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601284427 |

Source

|

| Record name | delta7-Dafachronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949004-12-0 |

Source

|

| Record name | (5α,25S)-3-Oxocholest-7-en-26-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949004-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta7-Dafachronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: The Endogenous Role of (25S)-Δ7-Dafachronic Acid in C. elegans Dauer Formation

Executive Summary

The decision of the nematode Caenorhabditis elegans to enter the stress-resistant dauer diapause is a critical life-history checkpoint governed by a sophisticated neuroendocrine signaling network. At the heart of this network lies a steroid hormone signaling pathway analogous to those in higher vertebrates. This technical guide provides an in-depth examination of (25S)-Δ7-dafachronic acid (Δ7-DA), the primary endogenous ligand for the nuclear hormone receptor DAF-12. We will dissect the biosynthesis of Δ7-DA, its mechanism of action through DAF-12, and the integration of environmental cues—namely food availability and population density—via the insulin/IGF-1 and TGF-β signaling pathways. This document provides field-proven experimental protocols for studying this pathway, including dauer formation assays and principles of LC-MS-based hormone quantification, designed for researchers in developmental biology, endocrinology, and drug development.

Introduction: Dauer as a Model for Developmental Plasticity

Caenorhabditis elegans provides a powerful model for understanding how environmental signals are translated into organism-wide developmental decisions. When faced with unfavorable conditions such as food scarcity, high population density, and elevated temperatures, first-stage (L1) larvae can divert from the normal reproductive lifecycle into an alternative third larval stage known as the "dauer" larva (German for "enduring").[1][2] This non-feeding, stress-resistant diapause allows the organism to survive harsh conditions for months, far exceeding its normal lifespan, before re-entering reproductive development when conditions improve.[1]

The commitment to dauer formation is not a simple switch but a finely tuned response orchestrated by the convergence of multiple signaling pathways upon a central steroid hormone axis.[2][3] This axis consists of the dafachronic acids (DAs), sterol-derived hormones, and their cognate nuclear receptor, DAF-12.[4][5] The presence or absence of these hormonal ligands dictates the transcriptional activity of DAF-12, ultimately determining whether a larva commits to reproductive growth or enters dauer diapause.[1] This guide focuses specifically on (25S)-Δ7-dafachronic acid, the most potent endogenous activator of DAF-12, to illuminate this critical control mechanism.[1][6]

The (25S)-Δ7-Dafachronic Acid Signaling Axis

The decision to enter dauer is ultimately controlled by the ligation state of the DAF-12 nuclear receptor. Under favorable conditions, the production of Δ7-DA leads to the formation of a liganded DAF-12 complex that promotes reproductive development. In unfavorable conditions, Δ7-DA synthesis is suppressed, leaving DAF-12 unliganded and free to initiate the transcriptional program for dauer entry.

Biosynthesis of (25S)-Δ7-Dafachronic Acid

C. elegans, like all nematodes, cannot synthesize cholesterol de novo and must acquire it from its diet. This dietary cholesterol serves as the essential precursor for the dafachronic acids. The biosynthetic pathway is a multi-step enzymatic cascade.

-

Initial Oxidation: The pathway begins with the conversion of cholesterol to 7-dehydrocholesterol (7-DHC). This crucial first step is catalyzed by the Rieske-like oxygenase DAF-36 .[7][8] daf-36 is expressed primarily in the intestine, a key metabolic tissue.[8][9] Loss-of-function mutations in daf-36 lead to an inability to produce DAs, resulting in constitutive dauer formation (a Daf-c phenotype).[5]

-

Final Hydroxylation: The terminal and rate-limiting step is performed by DAF-9 , a cytochrome P450 enzyme.[6][10][11] DAF-9 catalyzes the oxidation of a sterol precursor to generate the final bioactive Δ7-DA ligand.[4][6] The expression of daf-9 is tightly regulated by upstream environmental sensing pathways and serves as the key integration point for pro- and anti-dauer signals.[10][11][12] Like daf-36 mutants, daf-9 mutants are dauer-constitutive due to a lack of DAF-12 ligand.[5][10]

Other enzymes, including the 3-β-hydroxysteroid dehydrogenase HSD-1 and the short-chain dehydrogenase DHS-16, are also involved in the broader biosynthesis of dafachronic acids.[4][7]

DAF-12: A Ligand-Activated Molecular Switch

DAF-12 is a nuclear hormone receptor with homology to vertebrate Vitamin D and Liver X receptors.[13][14] It contains conserved DNA-binding and ligand-binding domains (LBD) and functions as the ultimate arbiter of the dauer decision.[13][14] The activity of DAF-12 is entirely dependent on the presence of its Δ7-DA ligand.

-

Liganded State (Reproductive Growth): When Δ7-DA is present, it binds to the LBD of DAF-12.[15][16] This binding event induces a conformational change that promotes the recruitment of transcriptional coactivators. The activated DAF-12 complex then binds to specific DNA response elements to drive the expression of genes that promote continuous, reproductive development.[1][17]

-

Unliganded State (Dauer Formation): In the absence of Δ7-DA, the DAF-12 LBD remains unbound.[1][17] This unliganded conformation allows DAF-12 to associate with the corepressor DIN-1S/SHARP .[1] The DAF-12/DIN-1S complex actively represses the transcription of pro-growth genes and simultaneously activates genes required for entry into the dauer diapause.[1]

This dual function makes DAF-12 a molecular switch, converting a hormonal signal into a definitive developmental outcome. The phenotypes of daf-12 mutants validate this model: null mutants are dauer-defective (Daf-d) because they cannot initiate the dauer program, while mutants with a defective LBD are dauer-constitutive, as the receptor is locked in its repressive, unliganded state.[1][18]

Table 1: Key Genes in the Δ7-DA Signaling Pathway and Their Mutant Phenotypes

| Gene | Encoded Protein | Function in Pathway | Loss-of-Function Phenotype |

| daf-36 | Rieske-like oxygenase | Initial cholesterol modification | Dauer-Constitutive (Daf-c) |

| daf-9 | Cytochrome P450 | Final, rate-limiting DA synthesis | Dauer-Constitutive (Daf-c) |

| daf-12 | Nuclear Hormone Receptor | Binds DA to regulate transcription | Dauer-Defective (Daf-d) |

| din-1 | Corepressor | Binds unliganded DAF-12 | Suppresses Daf-c phenotype of daf-9 |

Integration of Environmental Cues

The production of Δ7-DA via DAF-9 is not constitutive; it is dynamically regulated by upstream pathways that sense the external environment. This ensures that the decision to enter dauer is made only when conditions truly warrant it.

Insulin/IGF-1 Signaling (IIS) and Food Availability

The IIS pathway is a primary sensor of nutrient status. In the presence of ample food, the insulin-like receptor DAF-2 is activated, triggering a kinase cascade that ultimately inhibits the FOXO transcription factor DAF-16.[4][19] This "pro-growth" signal is transmitted to the DA biosynthesis pathway, promoting the expression and/or activity of DAF-9.[4] This leads to robust Δ7-DA production, DAF-12 activation, and reproductive development. Conversely, starvation reduces IIS, which promotes dauer formation by suppressing DAF-9 activity.[2]

TGF-β Signaling and Population Density

C. elegans assesses population density by sensing a blend of constitutively secreted ascaroside molecules collectively known as the dauer pheromone.[20] When pheromone concentrations are high, they are detected by sensory neurons in the head, which initiates a TGF-β signaling cascade.[2][3] This "pro-dauer" signal ultimately converges to inhibit DAF-9 function, reducing Δ7-DA levels and favoring the unliganded, pro-dauer state of DAF-12.[3]

Pathway Convergence

The IIS and TGF-β pathways represent the primary inputs that regulate DAF-9, thereby controlling Δ7-DA synthesis.[3][11] This architecture allows the nematode to integrate multiple environmental variables—food and population density—into a single, coherent hormonal output that directs a complex, organism-wide developmental program.

Diagram 1: Dafachronic Acid Signaling Pathway

Caption: Integration of environmental signals to control dauer formation via Δ7-DA.

Experimental Methodologies

Studying the Δ7-DA pathway requires robust, validated experimental protocols. Here we provide methodologies for key assays.

Protocol: Dauer Formation Assay

This assay is fundamental for quantifying the propensity of a given genotype to enter diapause under controlled conditions.

Causality: The assay leverages a temperature-sensitive mutant, daf-2(e1370), which has reduced insulin signaling and forms dauers at a high frequency at the restrictive temperature of 25°C. This sensitized background is ideal for testing how other genes or compounds modify the dauer decision.

Methodology:

-

Synchronization: Grow worms on Nematode Growth Medium (NGM) plates with E. coli OP50. Prepare a synchronized population of L1 larvae by bleaching gravid adults and allowing the collected eggs to hatch overnight in M9 buffer without food.

-

Plating: Plate ~100-200 synchronized L1 larvae onto fresh NGM plates seeded with OP50. Create at least three replicate plates per condition.

-

Incubation: Incubate the plates at the restrictive temperature (e.g., 25°C for daf-2(e1370)).

-

Scoring: After 48-60 hours, score the plates.

-

Wash worms off the plate with M9 buffer into a microfuge tube.

-

Add an equal volume of 1% Sodium Dodecyl Sulfate (SDS) solution. SDS is a harsh detergent that dissolves non-dauer animals but leaves the resilient dauer larvae intact.

-

Incubate for 15-20 minutes with gentle rocking.

-

Count the number of surviving (dauer) larvae and the total number of animals initially plated.

-

-

Data Analysis: Calculate the percentage of dauer formation for each replicate (% Dauer = (Number of SDS-resistant larvae / Total initial larvae) * 100).

Self-Validation System:

-

Positive Control: A known dauer-constitutive strain (e.g., daf-2(e1370) at 25°C) should show high penetrance of dauer formation.

-

Negative Control: Wild-type (N2) worms should show <1% dauer formation under these conditions.

-

Rescue Control: For testing rescue by exogenous Δ7-DA, include plates where the compound is added to the NGM. A daf-9 mutant should be rescued (not form dauers), whereas a daf-12 null mutant will not be rescued, confirming the compound acts through DAF-12.

Quantification of Endogenous Dafachronic Acids

Directly measuring the levels of Δ7-DA provides definitive evidence of the pathway's activity. This requires sensitive analytical chemistry techniques, typically Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[18][21]

Principle: Worm extracts are prepared, and steroid molecules are separated by liquid chromatography before being ionized and fragmented in a mass spectrometer. The specific mass-to-charge ratio of the parent ion and its characteristic fragment ions allows for highly specific and sensitive quantification.

Workflow Overview:

-

Culturing and Harvesting: Grow large, synchronized populations of worms under the desired experimental conditions (e.g., L2/L3 stage larvae). Harvest and wash worms extensively to remove bacteria.

-

Extraction: Homogenize the worm pellet and perform a liquid-liquid or solid-phase extraction to isolate lipophilic molecules, including dafachronic acids.[18]

-

LC-MS/MS Analysis:

-

Inject the extracted sample into an LC system, typically with a C18 reverse-phase column, to separate the different DA isomers and related sterols.[18]

-

The eluent is directed into a triple quadrupole mass spectrometer.

-

Operate the MS in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect a specific precursor ion → fragment ion transition unique to Δ7-DA.

-

-

Quantification: Compare the signal intensity from the worm sample to a standard curve generated from synthetic (25S)-Δ7-dafachronic acid of known concentrations.

Causality and Considerations:

-

This is a highly specialized technique requiring expertise in analytical chemistry.[1]

-

Internal standards (e.g., deuterated DA) are crucial for correcting for extraction losses and matrix effects.

-

The low endogenous concentration of DAs necessitates large quantities of starting material (e.g., hundreds of thousands of animals).[18]

Diagram 2: Experimental Workflow for Dauer Rescue Assay

Caption: Workflow for a daf-9 mutant rescue experiment using exogenous Δ7-DA.

Broader Implications and Future Directions

The Δ7-DA/DAF-12 signaling pathway is not merely a developmental curiosity in C. elegans; its conservation and function have profound implications.

-

Therapeutic Target for Parasitic Nematodes: The DAF-12 signaling pathway is highly conserved in parasitic nematodes, including human pathogens like Strongyloides stercoralis and hookworms.[16][22] In these species, the infective L3 (iL3) stage is a developmental equivalent of the dauer larva.[16] Administration of dafachronic acids can force these parasites to exit their arrested state prematurely within the host, rendering them vulnerable to the immune system.[22] This identifies DAF-12 and the DA biosynthetic enzymes as promising targets for novel anthelmintic drugs.[16]

-

Regulation of Lifespan and Metabolism: Beyond dauer, the Δ7-DA/DAF-12 axis is redeployed to regulate other life-history traits, including adult lifespan and fat metabolism.[4][5][23] The interaction between DA signaling and the insulin pathway in longevity is complex and context-dependent, highlighting how endocrine systems are adapted for diverse physiological roles.[4][5]

-

Open Questions: While much is known, key questions remain. The full complement of enzymes in the DA biosynthetic pathway is still being elucidated.[1] The precise molecular mechanisms by which IIS and TGF-β signals regulate DAF-9 activity are not fully understood. Furthermore, the complete repertoire of DAF-12 target genes that execute the dauer program remains an active area of investigation.

References

-

Antebi, A. (2007). A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling. PNAS, 104(12), 5137-5142. [Link]

-

Dumas, K. J., Guo, C., & Hu, P. J. (2010). Functional divergence of dafachronic acid pathways in the control of C. elegans development and lifespan. Aging Cell, 9(4), 582-595. [Link]

-

Galles, C., & Fielenbach, N. (2016). The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry. Frontiers in Endocrinology, 7, 13. [Link]

-

Gerisch, B., Weitzel, C., Kober-Eisermann, C., Rottiers, V., & Antebi, A. (2001). A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling. PNAS, 98(20), 11434-11439. [Link]

-

Antebi, A., Yeh, W. H., Tait, D., Hedgecock, E. M., & Riddle, D. L. (2000). daf-12 encodes a nuclear receptor that regulates the dauer diapause and developmental age in C. elegans. Genes & Development, 14(12), 1512-1527. [Link]

-

Yao, C., et al. (2018). The dafachronic acid biosynthesis pathway and responsible biosynthetic enzymes in the nematode C. elegans. ResearchGate. [Link]

-

Sims, J. R. (2018). The Role of DAF-12/ NHR in Regulating C. elegans Environment Sensing through osm-9/TRPV. SURFACE at Syracuse University. [Link]

-

Galles, C., & Fielenbach, N. (2016). The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry. PubMed Central. [Link]

-

Sharma, K. K., Wang, Z., Motola, D. L., Cummins, C. L., Mangelsdorf, D. J., & Auchus, R. J. (2009). Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor. Molecular Endocrinology, 23(5), 640-648. [Link]

-

Ow, M. C., et al. (2021). Somatic aging pathways regulate reproductive plasticity in Caenorhabditis elegans. eLife, 10, e66442. [Link]

-

Kenyon, C. (2011). Cynthia Kenyon (UCSF): A Genetic Control Circuit for Aging. YouTube. [Link]

-

Li, T. M., et al. (2013). No Significant Increase in the Δ4- and Δ7-Dafachronic Acid Concentration in the Long-Lived glp-1 Mutant, nor in the Mutants Defective in Dauer Formation. G3: Genes, Genomes, Genetics, 3(8), 1399-1406. [Link]

-

Bethke, A., et al. (2009). A feedback circuit involving let-7-family miRNAs and DAF-12 integrates environmental signals and developmental timing in Caenorhabditis elegans. Genes & Development, 23(1), 105-117. [Link]

-

Antebi, A., Yeh, W. H., Tait, D., Hedgecock, E. M., & Riddle, D. L. (2000). daf-12 encodes a nuclear receptor that regulates the dauer diapause and developmental age in C. elegans. PubMed. [Link]

-

Butcher, R. A., et al. (2009). A potent dauer pheromone component in Caenorhabditis elegans that acts synergistically with other components. PNAS, 106(5), 1428-1433. [Link]

-

daf-36 | Caenorhabditis elegans gene. (n.d.). Alliance of Genome Resources. [Link]

-

Jia, K., Albert, P. S., & Riddle, D. L. (2002). DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity. Development, 129(1), 221-231. [Link]

-

Butcher, R. A., et al. (2009). Biosynthesis of the Caenorhabditis elegans dauer pheromone. PNAS, 106(6), 1875-1879. [Link]

-

Jia, K., Albert, P. S., & Riddle, D. L. (2002). DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity. Development. [Link]

-

Wang, Z., et al. (2009). Identification of the nuclear receptor DAF-12 as a therapeutic target in parasitic nematodes. PNAS, 106(23), 9138-9143. [Link]

-

Dauer - Diapause. (n.d.). WormAtlas. [Link]

-

Roussel, N., & Lang, P. (2024). Techniques for accurate quantitative analysis of C. elegans behavior. YouTube. [Link]

-

Effects on daf-12-dependent activity by reduction of let-7-Fam miRNA levels. (n.d.). ResearchGate. [Link]

-

Jia, K., Albert, P. S., & Riddle, D. L. (2002). DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity. ResearchGate. [Link]

-

Zhou, Y., et al. (2015). Biogenesis and regulation of the let-7 miRNAs and their functional implications. Protein & Cell, 6(10), 717-732. [Link]

-

Park, D., O'Doherty, I., & Lee, D. (2018). A primer on pheromone signaling in Caenorhabditis elegans for systems biologists. Journal of Biological Chemistry, 293(35), 13476-13485. [Link]

-

Gerisch, B., & Antebi, A. (2004). Hormonal Signals Produced by DAF-9/cytochrome P450 Regulate C. Elegans Dauer Diapause in Response to Environmental Cues. PLoS Biology, 2(11), e381. [Link]

-

Wang, Z., et al. (2011). The Nuclear Receptor DAF-12 Regulates Nutrient Metabolism and Reproductive Growth in Nematodes. PLoS Genetics, 7(3), e1002045. [Link]

-

Bethke, A., et al. (2009). Nuclear Hormone Receptor Regulation of microRNAs Controls Developmental Progression. Science, 324(5923), 95-98. [Link]

-

Hochbaum, D., et al. (2011). DAF-12 Regulates a Connected Network of Genes to Ensure Robust Developmental Decisions. PLoS Genetics, 7(7), e1002179. [Link]

Sources

- 1. Frontiers | The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. A potent dauer pheromone component in Caenorhabditis elegans that acts synergistically with other components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional divergence of dafachronic acid pathways in the control of C. elegans development and lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elifesciences.org [elifesciences.org]

- 8. alliancegenome.org [alliancegenome.org]

- 9. Gene: daf-36, Species: Caenorhabditis elegans - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]

- 10. DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. researchgate.net [researchgate.net]

- 13. daf-12 encodes a nuclear receptor that regulates the dauer diapause and developmental age in C. elegans [genesdev.cshlp.org]

- 14. daf-12 encodes a nuclear receptor that regulates the dauer diapause and developmental age in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. caymanchem.com [caymanchem.com]

- 17. surface.syr.edu [surface.syr.edu]

- 18. The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. A primer on pheromone signaling in Caenorhabditis elegans for systems biologists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. pnas.org [pnas.org]

- 23. The Nuclear Receptor DAF-12 Regulates Nutrient Metabolism and Reproductive Growth in Nematodes | PLOS Genetics [journals.plos.org]

A Deep Dive into Dafachronic Acid Isomers: A Technical Guide to the Structural and Functional Divergence of Δ4- and Δ7-Dafachronic Acid

Introduction: The Pivotal Role of Dafachronic Acids in Developmental Biology and Drug Discovery

Dafachronic acids (DAs) are a class of steroid hormones that act as crucial signaling molecules in the nematode Caenorhabditis elegans, governing key life-history decisions such as developmental timing, entry into the dauer diapause, and lifespan.[1][2] These molecules are ligands for the nuclear hormone receptor DAF-12, a homolog of the vertebrate vitamin D and liver X receptors.[3][4] The interaction between DAs and DAF-12 represents a critical checkpoint in the worm's life cycle, making this signaling pathway a compelling target for both fundamental biological research and the development of novel anthelmintic drugs.[5][6]

Among the various DA isomers, Δ4-dafachronic acid (Δ4-DA) and Δ7-dafachronic acid (Δ7-DA) are the most biologically relevant and potent activators of DAF-12.[3][7] While structurally very similar, these two isomers originate from distinct biosynthetic pathways and exhibit subtle but significant differences in their biological activity.[8] Understanding these structural nuances is paramount for researchers aiming to dissect the intricacies of the DAF-12 signaling pathway and for medicinal chemists designing specific modulators of this system. This technical guide provides an in-depth analysis of the core structural differences between Δ4-DA and Δ7-DA, their distinct biosynthetic origins, analytical methods for their differentiation, and their divergent biological functions.

Part 1: A Comparative Structural Analysis of Δ4- and Δ7-Dafachronic Acid

The fundamental difference between Δ4-DA and Δ7-DA lies in the position of a double bond within the steroid A/B ring system.[7] Both are C27 steroids derived from cholesterol, sharing the same core cholestane skeleton and a carboxylic acid side chain.[9][10] The nomenclature, Δ4 and Δ7, directly refers to the location of this unsaturation.

In Δ4-dafachronic acid , the double bond is located between carbons 4 and 5 of the A ring.[9][11][12] This positioning results in a conjugated enone system with the ketone at carbon 3.

In contrast, Δ7-dafachronic acid possesses a double bond between carbons 7 and 8 of the B ring.[13] This structural arrangement influences the overall conformation of the steroid nucleus.

Both Δ4-DA and Δ7-DA can exist as (25S) and (25R) stereoisomers, referring to the chirality at carbon 25 in the side chain.[14][15] The (25S) isomer of Δ7-DA is generally considered the most potent endogenous ligand for DAF-12.[3][7]

| Feature | Δ4-Dafachronic Acid | Δ7-Dafachronic Acid |

| Molecular Formula | C27H42O3 | C27H42O3 |

| Molecular Weight | 414.6 g/mol | 414.6 g/mol |

| IUPAC Name | (E)-3-oxocholest-4-en-26-oic acid | (5α)-3-oxocholest-7-en-26-oic acid |

| Double Bond Position | Between C4 and C5 in the A-ring | Between C7 and C8 in the B-ring |

| Key Structural Motif | α,β-unsaturated ketone (enone) | Isolated double bond in the B-ring |

| Stereoisomers | (25S) and (25R) | (25S) and (25R) |

Part 2: Distinct Biosynthetic Pathways Leading to Isomeric Divergence

The differential localization of the double bond in Δ4-DA and Δ7-DA is a direct consequence of their synthesis through separate enzymatic pathways, both originating from cholesterol.[8][10] While the complete biosynthetic network is still under investigation, key enzymes have been identified that channel cholesterol precursors toward the synthesis of either Δ4-DA or Δ7-DA.[2][16]

The cytochrome P450 enzyme DAF-9 is a central player in the final steps of DA biosynthesis, catalyzing the oxidation of the C26 methyl group of precursor sterols to a carboxylic acid.[2][3] However, the pathways diverge in the enzymes that modify the cholesterol ring structure. The Rieske oxygenase DAF-36 is implicated in the synthesis of Δ7-DA precursors, while the 3-β-hydroxysteroid dehydrogenase (3β-HSD) family member HSD-1 is involved in the Δ4-DA biosynthetic pathway.[8]

The following diagram illustrates the proposed divergence in the biosynthetic pathways:

Caption: Divergent biosynthetic pathways for Δ4- and Δ7-dafachronic acid.

Part 3: Analytical Differentiation of Δ4- and Δ7-Dafachronic Acid

The subtle structural difference between Δ4-DA and Δ7-DA presents a significant analytical challenge, as they are isomers with identical mass.[16] Standard reversed-phase liquid chromatography methods often fail to resolve these two compounds.[16] However, specialized chromatographic techniques coupled with mass spectrometry are essential for their accurate and independent quantification.

Experimental Protocol: UHPLC-MS/MS for the Separation and Quantification of Δ4- and Δ7-Dafachronic Acid

This protocol outlines a robust method for the separation and quantification of Δ4-DA and Δ7-DA from biological samples, adapted from established procedures.[17]

1. Sample Preparation (from C. elegans) 1.1. Synchronize a population of C. elegans and grow to the desired developmental stage. 1.2. Harvest worms by washing off plates with M9 buffer. 1.3. Wash the worm pellet three times with M9 buffer to remove bacteria. 1.4. Resuspend the worm pellet in a known volume of methanol. 1.5. Homogenize the sample using a bead beater with zirconium beads. 1.6. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. 1.7. Collect the methanol supernatant containing the dafachronic acids. 1.8. Filter the supernatant through a 0.22 µm PTFE filter prior to analysis.

2. UHPLC-MS/MS Analysis 2.1. Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer. 2.2. Chromatographic Column: A core-shell C18 column with a particle size of ≤ 1.7 µm is recommended for high-resolution separation.[17] 2.3. Mobile Phase:

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid 2.4. Gradient Elution:

- 0-1 min: 30% B

- 1-8 min: Gradient from 30% to 100% B

- 8-9 min: Hold at 100% B

- 9-10 min: Return to 30% B and equilibrate 2.5. Flow Rate: 0.4 mL/min 2.6. Column Temperature: 40°C 2.7. Mass Spectrometry Detection:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Scan Type: Multiple Reaction Monitoring (MRM)

- MRM Transitions:

- Δ4-DA: Precursor ion (Q1) m/z 415.3 → Product ion (Q3) m/z 397.3

- Δ7-DA: Precursor ion (Q1) m/z 415.3 → Product ion (Q3) m/z 397.3 (Note: While the parent and fragment ions are the same, the isomers are identified by their distinct retention times.)

3. Data Analysis and Quantification 3.1. Generate standard curves using authentic standards of Δ4-DA and Δ7-DA. 3.2. Integrate the peak areas for the specific MRM transitions at the determined retention times for each isomer. 3.3. Quantify the concentration of each isomer in the biological samples by interpolating their peak areas against the respective standard curves.

Part 4: Differential Biological Activities and Receptor Signaling

Both Δ4-DA and Δ7-DA function as agonists of the DAF-12 nuclear receptor, promoting reproductive development and preventing entry into the dauer diapause.[2][5] Upon binding to the ligand-binding domain of DAF-12, the receptor undergoes a conformational change, leading to the dissociation of the co-repressor DIN-1 and the recruitment of co-activators, thereby initiating the transcription of target genes.[2]

However, in vivo and in vitro assays have revealed differences in their potency. Synthetic Δ7-DA is generally more potent than synthetic Δ4-DA in dauer rescue bioassays.[8] Despite this, exogenous Δ4-DA can compensate for a deficiency in Δ7-DA, indicating some functional redundancy.[8]

Recent research suggests that the two isomers may have unique as well as overlapping biological functions.[8] For instance, the Δ7-DA biosynthetic enzyme DAF-36 is crucial for proper gonadal migration, a role for which the Δ4-DA pathway enzyme HSD-1 is dispensable.[8] This suggests a degree of functional divergence, where the specific spatial and temporal production of each isomer may fine-tune developmental processes.

The signaling cascade can be summarized as follows:

Caption: Ligand-dependent activation of the DAF-12 nuclear receptor.

Conclusion: Isomeric Specificity as a Key Regulator of Biological Function

The structural divergence between Δ4- and Δ7-dafachronic acid, though confined to the position of a single double bond, has profound implications for their biosynthesis, analytical separation, and biological function. The existence of distinct biosynthetic pathways suggests that the differential regulation of these isomers may provide a mechanism for fine-tuning developmental and physiological responses in C. elegans. For researchers in developmental biology, understanding this specificity is crucial for unraveling the complexities of steroid hormone signaling. For professionals in drug development, the structural and functional differences between these isomers offer opportunities for the rational design of highly specific DAF-12 modulators for the potential treatment of parasitic nematode infections. Continued research into the unique roles of each dafachronic acid isomer will undoubtedly yield further insights into the intricate interplay between molecular structure and biological destiny.

References

-

(25R)-Delta(4)-dafachronic acid | C27H42O3 | CID 42628074 - PubChem. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

-

Delta(4)-dafachronic acid | C27H42O3 | CID 22216313 - PubChem. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

-

The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry - Frontiers. (2016, February 10). Frontiers. Retrieved February 7, 2024, from [Link]

-

Delta(4)-dafachronic acid (CHEBI:78686) - EMBL-EBI. (n.d.). European Bioinformatics Institute. Retrieved February 7, 2024, from [Link]

-

Synthesis and biological activity of cyclopropyl Δ7-dafachronic acids as DAF-12 receptor ligands - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00912E. (2021, May 26). Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]

-

(25S)-Delta(4)-dafachronic acid | C27H42O3 | CID 16734910 - PubChem - NIH. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

Biosynthetic pathway for various dafachronic acids based on current... - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Sharma, A., et al. (2009). Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor. Journal of Biological Chemistry, 284(14), 9165-9173. [Link]

-

Wollam, J., et al. (2012). Functional divergence of dafachronic acid pathways in the control of C. elegans development and lifespan. Developmental Biology, 368(2), 367-376. [Link]

-

Co-option of the hormone-signalling module dafachronic acid-DAF-12 in nematode evolution. (n.d.). Nature. Retrieved February 7, 2024, from [Link]

-

A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling | PNAS. (2007, March 20). Proceedings of the National Academy of Sciences. Retrieved February 7, 2024, from [Link]

-

Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor - PubMed. (2009, February 5). PubMed. Retrieved February 7, 2024, from [Link]

-

A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling - NIH. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

Structures of dafachronic acids (DAs) Δ⁴‐DA (1 a) and Δ⁷‐DA (1 b),... - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Delta(7)-dafachronic acid | C27H42O3 | CID 86289629 - PubChem. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

-

The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry - PubMed Central. (2016, February 11). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

Comparative Metabolomics Reveals Endogenous Ligands of DAF-12, a Nuclear Hormone Receptor, Regulating C. elegans Development and Lifespan - CORE. (2014, January 7). CORE. Retrieved February 7, 2024, from [Link]

-

(25S)-Delta(7)-dafachronic acid | C27H42O3 | CID 23583984 - PubChem. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

-

Fast separation and quantification of steroid hormones Δ4- and Δ7-dafachronic acid in Caenorhabditis elegans - PubMed. (2015, January 26). PubMed. Retrieved February 7, 2024, from [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 7. Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional divergence of dafachronic acid pathways in the control of C. elegans development and lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delta(4)-dafachronic acid | C27H42O3 | CID 22216313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (25R)-Delta(4)-dafachronic acid | C27H42O3 | CID 42628074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Delta(4)-dafachronic acid (CHEBI:78686) [ebi.ac.uk]

- 13. Delta(7)-dafachronic acid | C27H42O3 | CID 86289629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (25S)-Delta(4)-dafachronic acid | C27H42O3 | CID 16734910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. (25S)-Delta(7)-dafachronic acid | C27H42O3 | CID 23583984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Frontiers | The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry [frontiersin.org]

- 17. Fast separation and quantification of steroid hormones Δ4- and Δ7-dafachronic acid in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

Dafachronic Acid Signaling: A Molecular Switch for Nematode Longevity and Therapeutic Targeting

Executive Summary

In the landscape of aging research and anthelmintic drug discovery, the Dafachronic Acid (DA) signaling pathway represents a critical, druggable node. Functioning as the primary hormonal switch in Caenorhabditis elegans, DA signaling governs the binary decision between reproductive development (aging) and the dauer diapause (stasis/longevity).[1]

For researchers, the value of this pathway lies in its context-dependence. Unlike simple linear pathways, DA signaling via the Nuclear Hormone Receptor DAF-12 acts as a logic gate:

-

In favorable conditions: DA binds DAF-12, promoting development and, paradoxically, extending lifespan in germline-ablated animals via DAF-16/FOXO.[2]

-

In unfavorable conditions: Absence of DA allows unliganded DAF-12 to recruit the corepressor DIN-1, triggering dauer formation and stress resistance.

This guide provides a rigorous technical framework for manipulating this pathway, detailing the synthesis of DA-supplemented media, validated lifespan assays, and the interpretation of biphasic longevity data.

The Molecular Axis: DAF-9, DAF-12, and IIS Crosstalk

The core of this signaling network is the interaction between the cytochrome P450 DAF-9 (biosynthesis) and the nuclear receptor DAF-12 (signal transduction).

Mechanism of Action[3][4][5]

-

Biosynthesis: DAF-9 converts dietary cholesterol derivatives into Δ4- and Δ7-dafachronic acids.

-

Reception: These lipophilic ligands bind the Ligand Binding Domain (LBD) of DAF-12.

-

Transduction:

-

Liganded DAF-12: Dissociates from corepressors, activates genes for reproductive growth, and cooperates with nuclear DAF-16 (FOXO) to promote longevity in germline-less animals.[2]

-

Unliganded DAF-12: Forms a repressive complex with DIN-1, silencing developmental genes and driving the organism into the dauer state.

-

Pathway Visualization

The following diagram illustrates the signal integration between Environmental Cues, Insulin/IGF-1 Signaling (IIS), and the DA biosynthetic output.

Caption: DAF-12 acts as a ligand-dependent switch.[2] DAF-9 integrates upstream stress signals to regulate ligand availability.

Chemical Biology: Δ4 vs. Δ7 Ligands[1][5][6][7][8][9][10][11]

Two primary isomers of dafachronic acid are utilized in research. Understanding their distinction is vital for experimental design.

| Feature | Δ4-Dafachronic Acid (Δ4-DA) | Δ7-Dafachronic Acid (Δ7-DA) |

| Biosynthetic Origin | Generated via hsd-1 (3β-HSD) and daf-9.[3] | Generated via daf-36 (Rieske) and daf-9. |

| Potency (In Vivo) | Moderate. Often used at 250–400 nM . | High. Often used at 100–200 nM . |

| Primary Utility | Rescue of daf-9 mutants; general lifespan assays.[4] | High-affinity rescue of daf-36 or daf-9; structural studies. |

| Solubility | Soluble in Ethanol (EtOH). | Soluble in Ethanol (EtOH). |

Technical Insight: While Δ7-DA is the more potent endogenous ligand, Δ4-DA is frequently used in supplementation assays because it robustly rescues phenotypes without potential toxicity associated with supraphysiological levels of high-affinity ligands.

Experimental Protocols

Protocol A: Preparation of DA-Supplemented NGM Media

Objective: Create stable, homogeneous drug plates for longevity or rescue assays.

Reagents:

-

Nematode Growth Media (NGM) agar (autoclaved and cooled to 55°C).

-

Δ4-Dafachronic Acid (Stock: 1 mM in 100% Ethanol). Store at -20°C.

-

E. coli OP50 liquid culture.[5]

Procedure:

-

Stock Calculation: Determine the volume of NGM required. For a final concentration of 250 nM , add 250 µL of 1 mM DA stock per 1 Liter of NGM.

-

Vehicle Control: Prepare a separate batch of NGM adding an equivalent volume of pure Ethanol (Vehicle Control).

-

Critical: Never skip the vehicle control. Ethanol alone can slightly alter bacterial growth or nematode physiology.

-

-

Mixing: Add the DA stock to the molten agar (55°C) and stir gently but thoroughly. Avoid introducing bubbles.

-

Pouring: Dispense 10 mL per 60mm Petri dish. Allow to dry at room temperature for 24-48 hours in the dark (DA is light-sensitive).

-

Seeding: Seed plates with 100 µL of E. coli OP50. Allow bacteria to grow for 24 hours at room temperature.

Protocol B: Lifespan Extension Assay (Germline-Ablated Model)

Objective: Validate DA-dependent longevity in glp-1(e2141) mutants.

Rationale: glp-1 mutants lack a germline and live ~60% longer than wild-type (N2). This longevity is dependent on DAF-12.[2][6][7] If you treat glp-1;daf-12 double mutants with DA, you restore the longevity that is lost due to the absence of the receptor, provided the receptor is present. Correction: Actually, glp-1 longevity requires the presence of DAF-12. In daf-9 mutants (no ligand), lifespan is extended via the dauer pathway.[1] Refined Objective: Demonstrate that DA supplementation restores normal lifespan in daf-9 mutants (preventing dauer longevity) OR extends lifespan in glp-1 sterile backgrounds.

Workflow:

-

Synchronization: Bleach gravid adults to obtain eggs. Plate eggs on NGM (no drug) and incubate at 25°C (restrictive temp for glp-1) to induce sterility.

-

Transfer (Day 1): At the L4/Young Adult stage, transfer 100 worms per condition to Treatment (DA) and Control (EtOH) plates.

-

Maintenance: Transfer worms to fresh drug plates every 2 days during the reproductive window (even if sterile, to avoid contaminant growth) and weekly thereafter.

-

Scoring: Score survival daily.

-

Dead: No response to gentle touch with a platinum wire.

-

Censored: Exploded, bagged, or crawled off the plate.

-

Workflow Visualization

Caption: Experimental workflow for assessing DA-mediated lifespan extension in C. elegans.

Data Interpretation: The Biphasic Effect

One of the most common errors in DA research is misinterpreting the directionality of the lifespan shift. DA acts differently depending on the genetic background.

| Genotype | Condition | Expected Lifespan Phenotype | Effect of DA Supplementation | Mechanism |

| N2 (Wild Type) | Standard | Normal (18-20 days) | Minimal / None | Endogenous DA levels are sufficient. |

| daf-9(rh50) (Null) | Standard | Extended (Constitutive weak dauer) | Shortened (Rescue to WT) | DA binds DAF-12, exiting the "pseudo-dauer" longevity state. |

| glp-1(e2141) (Sterile) | 25°C | Extended (Germline longevity) | Maintained/Restored | glp-1 longevity requires DA. If you block DA synthesis in glp-1, they die fast. Adding DA rescues the long life. |

| daf-16(mu86) (Null) | Standard | Shortened | None | DAF-16 is required downstream of DAF-12 for longevity. |

Key Takeaway: In daf-9 mutants, DA is pro-aging (stops dauer longevity).[1] In glp-1 mutants, DA is anti-aging (enables germline-deficient longevity).

Therapeutic Horizons: Parasitic Nematodes

The DAF-12 pathway is highly conserved in parasitic nematodes such as Strongyloides stercoralis and Ancylostoma (hookworm).[8]

-

Infective Larvae (iL3): This stage is analogous to the C. elegans dauer.[8] It is a non-feeding, stress-resistant stage waiting for a host signal.

-

Mechanism of Therapy: Treating iL3 larvae with exogenous Dafachronic Acid forces them to exit the infectious stage and develop into free-living adults outside the host.

-

Outcome: These free-living adults cannot infect the host, effectively breaking the cycle of transmission. This "forced recovery" strategy is a leading avenue for novel anthelmintics.

References

-

Gerisch, B., et al. (2001). A hormonal signaling pathway influencing C. elegans metabolism, reproductive development, and life span.[1][2][9][5][6][7][10] Developmental Cell.

-

Motola, D. L., et al. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans.[1][2][11][8][12][7] Cell.[6]

-

Antebi, A. (2013). Regulation of longevity by the reproductive system. Experimental Gerontology.

-

Wang, Z., et al. (2009). Identification of the nuclear receptor DAF-12 as a therapeutic target in parasitic nematodes.[8] PNAS.[8]

-

Mahanti, P., et al. (2014). Biosynthesis of dafachronic acid ligands for the C. elegans DAF-12 nuclear receptor.[8][12] Nature Chemical Biology.

Sources

- 1. A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional divergence of dafachronic acid pathways in the control of C. elegans development and lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. pnas.org [pnas.org]

- 9. No Significant Increase in the Δ4- and Δ7-Dafachronic Acid Concentration in the Long-Lived glp-1 Mutant, nor in the Mutants Defective in Dauer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. elifesciences.org [elifesciences.org]

- 11. surface.syr.edu [surface.syr.edu]

- 12. researchgate.net [researchgate.net]

Technical Guide: Identification and Validation of (25S)-Δ7-Dafachronic Acid as a High-Affinity DAF-12 Agonist

Executive Summary

The identification of (25S)-Δ7-dafachronic acid ((25S)-Δ7-DA) as the endogenous, high-affinity ligand for the nuclear receptor DAF-12 represents a watershed moment in nematode endocrinology. DAF-12 acts as a molecular switch governing the transition between reproductive development and the arrested "dauer" stage in Caenorhabditis elegans, as well as the infective stage in parasitic nematodes.[1][2][3]

This guide details the technical validation of (25S)-Δ7-DA, distinguishing it from its stereoisomers (e.g., 25R, Δ4) through rigorous biochemical and functional assays. It provides actionable protocols for synthesis, binding validation, and in vivo rescue, serving as a blueprint for developing DAF-12 modulators for anthelmintic therapies.

The DAF-12 Signaling Axis[2][3][4][5][6]

The DAF-12 nuclear receptor functions at the convergence of the insulin/IGF-1 and TGF-β pathways. Its activity is regulated by the bioavailability of dafachronic acids (DAs), steroid hormones derived from cholesterol via the cytochrome P450 enzyme DAF-9 (CYP27A1 homolog).[4]

Mechanism of Action

-

Reproductive Mode (Ligand Present): DAF-9 synthesizes (25S)-Δ7-DA. The ligand binds the DAF-12 Ligand Binding Domain (LBD), displacing corepressors (DIN-1) and recruiting coactivators to drive reproductive programs.

-

Dauer Mode (Ligand Absent): Under environmental stress, DAF-9 is downregulated. Unliganded DAF-12 recruits DIN-1, repressing reproductive genes and activating the dauer program.

Pathway Visualization

Figure 1: The DAF-12/DAF-9 signaling cascade regulating life history switches in C. elegans.

Chemical Identity & Stereochemistry[8][9][10]

The potency of DAF-12 ligands is strictly governed by stereochemistry at the C25 position and the saturation of the steroid nucleus.

Structural Specificity

The endogenous ligand is (25S)-Δ7-dafachronic acid .[3][4][5]

-

Δ7 vs Δ4: The Δ7 double bond confers higher rigidity and optimal fit within the LBD compared to Δ4 isomers, though Δ4-DA is also functional.

-

25S vs 25R: The (25S) diastereomer exhibits significantly higher potency than the (25R) form.[3][4][6] This stereocenter is critical for the interaction with the "arginine clamp" inside the receptor pocket.

Comparative Potency Data

The following data summarizes EC50 values derived from Gal4-DAF-12 transactivation assays in HEK293 cells (Motola et al., 2006; Sharma et al., 2009).[3][4][7]

| Ligand | Stereochemistry | EC50 (nM) | Relative Potency | Biological Relevance |

| (25S)-Δ7-DA | 25S | ~23 | High | Endogenous (Primary) |

| (25R)-Δ7-DA | 25R | ~33 | Moderate | Synthetic/Minor |

| (25S)-Δ4-DA | 25S | ~23 | High | Functional (Redundant) |

| (25R)-Δ4-DA | 25R | ~66 | Low | Synthetic |

| Cholesterol | N/A | >10,000 | None | Precursor |

Experimental Validation Protocols

To validate (25S)-Δ7-DA as the bona fide agonist, a tripartite approach is required: Chemical Synthesis, In Vitro Binding, and In Vivo Rescue.

Protocol A: Stereoselective Synthesis (Overview)

Context: Isolating pure isomers from biological samples is difficult due to low abundance. Stereoselective synthesis is the gold standard for generating probe material.

Methodology (Based on Martin et al., 2008):

-

Starting Material: Begin with hyodeoxycholic acid (readily available bile acid).

-

Scaffold Modification: Perform a Walden inversion and stereoselective hydrogenation (PtO2) to convert the 5β-cholanoid scaffold into the planar 5α-sterol intermediate.

-

Side Chain Extension: Use a Wittig reaction to homologate the side chain by two carbons.

-

Stereocenter Installation: Introduce the C25 stereocenter using an asymmetric alkylation or by starting with a chiral synthon to ensure >95% enantiomeric excess (ee) of the (S)-isomer.

-

Oxidation: Oxidize C26 to the carboxylic acid and C3 to the ketone.

-

Validation: Verify structure via NMR (1H, 13C) and stereochemistry via optical rotation.

Protocol B: Gal4-DAF-12 Transactivation Assay

Context: This assay measures the ability of a ligand to induce transcription via the DAF-12 LBD in a heterologous system, isolating the receptor-ligand interaction from other worm pathways.

Materials:

-

Expression Plasmid: Gal4-DBD fused to DAF-12-LBD (aa 601–753).

-

Reporter Plasmid: UAS-Luciferase (Firefly).

-

Control: Renilla luciferase (constitutive).

Step-by-Step Workflow:

-

Seeding: Plate HEK293 cells at 20,000 cells/well in 96-well plates using phenol-red-free DMEM + 10% charcoal-stripped FBS (to remove endogenous steroids).

-

Transfection: After 24h, cotransfect Expression and Reporter plasmids using Lipofectamine.

-

Treatment: 24h post-transfection, treat cells with serial dilutions of (25S)-Δ7-DA (1 nM to 1 µM) in DMSO. Include DMSO-only vehicle control.

-

Incubation: Incubate for 18–24 hours.

-

Readout: Lyse cells and measure Firefly/Renilla ratio.

-

Analysis: Plot Dose-Response curve; calculate EC50 using non-linear regression (Sigmoidal dose-response).

Protocol C: In Vivo Rescue of daf-9 Mutants

Context: daf-9(dh6) null mutants lack the P450 enzyme to make DA and constitutively arrest as dauers even in favorable conditions. Exogenous application of the correct ligand should rescue this phenotype.

Methodology:

-

Strain Preparation: Synchronize daf-9(dh6) mutant worms.

-

Plate Preparation: Add (25S)-Δ7-DA to NGM agar plates at physiological concentrations (e.g., 100 nM). Seed with E. coli OP50.

-

Experiment: Place L1 stage daf-9 mutants on the drug plates and control (ethanol/DMSO) plates.

-

Incubation: Incubate at 25°C (restrictive temperature for some alleles) for 48 hours.

-

Scoring:

-

Rescue: Worms develop into L4/Adults (Reproductive).

-

Failure: Worms arrest as Dauers (thin, SDS-resistant).

-

-

Self-Validation: The (25S)-Δ7-DA isomer should rescue >90% of the population at 10-50 nM, whereas cholesterol precursors will fail to rescue daf-9 mutants (as the enzyme to process them is missing).

Workflow Visualization

Figure 2: Integrated workflow for the chemical and functional validation of DAF-12 ligands.

References

-

Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans."[2][3][8][9][10] Cell, 124(6), 1209-1223.[8][9][5][10] Link

-

Martin, R., et al. (2008). "Stereoselective synthesis of the hormonally active (25S)-Δ7-dafachronic acid..."[5][11][7] Organic & Biomolecular Chemistry, 6(23), 4293-4295.[5][11][7] Link

-

Sharma, K. K., et al. (2009). "Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor."[3][4][5] Molecular Endocrinology, 23(5), 640-648.[5] Link

-

Wang, Z., et al. (2015). "Nuclear receptor DAF-12 regulates nutrient metabolism and reproductive growth in nematodes."[2] PLoS Genetics, 11(3), e1005027. Link

Sources

- 1. Identification of the nuclear receptor DAF-12 as a therapeutic target in parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. elifesciences.org [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Filarial DAF-12 sense the host serum to resume iL3 development during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification of a nuclear receptor/coactivator developmental signaling pathway in the nematode parasite Strongyloides stercoralis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective synthesis of the hormonally active (25S)-delta7-dafachronic acid, (25S)-Delta4-dafachronic acid, (25S)-dafachronic acid, and (25S)-cholestenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of (25S)-delta7-dafachronic acid from dietary cholesterol in nematodes

Biosynthesis of (25S)- -Dafachronic Acid: Mechanisms, Analysis, and Therapeutic Targeting

Executive Summary

(25S)-

For drug development professionals, this pathway represents a critical vulnerability in parasitic nematodes (e.g., Strongyloides, Brugia, Dirofilaria). The biosynthetic enzymes—specifically the cytochrome P450 DAF-9 and the Rieske oxygenase DAF-36 —are distinct from mammalian steroidogenic enzymes, offering high-value targets for novel anthelmintics that can force parasites into inappropriate developmental arrest or prevent infection.

Molecular Mechanism: The Biosynthetic Pathway[1][2]

The biosynthesis of (25S)-

The Core Enzymatic Cascade

The pathway transforms cholesterol (C27) into a C26-carboxylic acid with a ketone at C3 and a double bond at C7.

-

7-Desaturation (DAF-36):

-

Enzyme: DAF-36 (Rieske-like oxygenase).[1]

-

Reaction: Converts Cholesterol

7-Dehydrocholesterol (7-DHC) . -

Mechanism: DAF-36 introduces a double bond at the C7 position. This is the first committed step for

-DA synthesis. -

Note: 7-DHC contains both

and

-

-

-Reduction (Putative Reductase):

-

Reaction: 7-DHC

Lathosterol ( -

Mechanism: Reduction of the

double bond. The specific enzyme remains unidentified but is functionally required to isolate the

-

-

3-Oxidation (DHS-16 / HSD-1):

-

Enzymes: DHS-16 (Short-chain dehydrogenase/reductase) and HSD-1 (3

-hydroxysteroid dehydrogenase). -

Reaction: Lathosterol

Lathosterone (3-keto-cholest-7-ene). -

Mechanism: Oxidation of the 3

-hydroxyl group to a 3-ketone. DHS-16 is the primary enzyme in the epidermis/spermatheca, while HSD-1 may function in the ILNs (IL2 neurons) or act redundantly.

-

-

Terminal Oxidation & Stereochemistry (DAF-9):

-

Enzyme: DAF-9 (Cytochrome P450, CYP22 family).

-

Reaction: Lathosterone

(25S)- -

Mechanism: DAF-9 catalyzes the sequential oxidation of the C26 methyl group to a carboxylic acid.

-

Stereoselectivity: The oxidation at C26 creates a chiral center at C25. DAF-9 stereoselectively produces the (25S) isomer, which is significantly more potent (EC50 ~20 nM) for DAF-12 activation than the (25R) isomer.

-

Pathway Visualization

Caption: The canonical biosynthetic pathway of (25S)-

Experimental Protocols: Quantification and Analysis

Accurate measurement of endogenous DA levels is challenging due to their low abundance (femtomole range) and the presence of isomers (

Protocol: Lipid Extraction and LC-MS/MS Quantification

Objective: Quantify (25S)-

Reagents:

-

Internal Standard (IS): d3-labeled

-dafachronic acid (chemically synthesized or custom ordered). -

Solvents: Chloroform (HPLC grade), Methanol (HPLC grade), Acetonitrile (LC-MS grade), Formic Acid.

Step-by-Step Methodology:

-

Sample Collection:

-

Harvest ~100,000 synchronized worms (L3/L4 stage).

-

Wash 3x with M9 buffer to remove bacteria.

-

Flash freeze pellets in liquid nitrogen.

-

-

Lipid Extraction (Modified Bligh & Dyer):

-

Resuspend pellet in 1 mL water.

-

Add 10 ng Internal Standard (IS) immediately to correct for extraction loss.

-

Add 3.75 mL of Chloroform:Methanol (1:2 v/v). Vortex vigorously for 15 min.

-

Add 1.25 mL Chloroform and 1.25 mL Water. Vortex.

-

Centrifuge at 3,000 x g for 10 min to separate phases.

-

Collect the lower organic phase (chloroform layer).

-

Dry under a stream of nitrogen gas at 30°C.

-

-

Derivatization (Optional but Recommended):

-

To enhance ionization, derivatize with picolinic acid or similar if sensitivity is low. However, modern Triple Quads often detect underivatized DA in negative ion mode (COO-).

-

Standard method: Reconstitute dried residue in 100 µL Methanol.

-

-

LC-MS/MS Parameters:

-

Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 mins.

-

Separation:

-DA typically elutes slightly later than -

Detection (MRM Mode):

-

Precursor Ion: m/z 413.3 [M-H]- (Negative Mode).

-

Product Ions: Specific fragments (e.g., m/z 369, m/z 83).

-

-

Data Presentation: Isomer Comparison

| Feature | (25S)- | (25S)- |

| Double Bond | C7-C8 | C4-C5 |

| Biosynthetic Enzyme | DAF-36 (Rieske) | HSD-1 (likely branch point) |

| DAF-12 Affinity | High (EC50 ~20 nM) | Moderate/High |

| Abundance | Major active form in L3/L4 | Minor form (context dependent) |

| Retention Time | Elutes 2nd (Reverse Phase) | Elutes 1st (Reverse Phase) |

Therapeutic Implications: The "Worm-Starvation" Strategy

Targeting the DA biosynthetic pathway is a validated strategy for treating parasitic nematode infections.

Mechanism of Action

Parasitic nematodes (e.g., B. malayi) require DAF-12 signaling to exit their infective L3 (iL3) stage upon entering a host.

-

Inhibition of DAF-9/DAF-36: Depletes DA levels.

-

Result: The parasite detects a "false starvation" signal.

-

Outcome: The parasite fails to develop into an adult, remains trapped in the L3 stage, or dies due to inability to adapt to the host environment.

Drug Development Workflow

Caption: Workflow for identifying DAF-9 inhibitors. Validation requires proving the compound lowers endogenous DA levels.

References

-

Motola, D. L., et al. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans.[2] Cell, 124(6), 1209-1223.[2] Link

-

Rottiers, V., et al. (2006). Hormonal control of C. elegans dauer formation and life span by a Rieske-like oxygenase. Developmental Cell, 10(4), 473-482. Link

-

Li, J., et al. (2013). Accurate quantification of steroid hormones in Caenorhabditis elegans using LC-MS/MS.[3] Analytical Chemistry, 85(9), 4651-4657. Link

-

Witting, M., et al. (2015). Optimizing a liquid chromatography-mass spectrometry method for the quantification of dafachronic acids in Caenorhabditis elegans. Journal of Chromatography B, 978, 118-121. Link

-

Mahanti, P., et al. (2014). Biosynthesis of dafachronic acid in C. elegans: The role of DAF-36 and DHS-16. Journal of the American Chemical Society, 136(19), 7118-7127. Link

Molecular weight and chemical properties of (25S)-delta7-dafachronic acid (CAS 949004-12-0)

[1][2]

Executive Summary

(25S)-Delta7-dafachronic acid (CAS 949004-12-0) is a steroid hormone and the endogenous high-affinity ligand for the DAF-12 nuclear hormone receptor in Caenorhabditis elegans.[1] It acts as a critical molecular switch governing the transition between developmental arrest (dauer diapause) and reproductive maturation.[2][3]

Unlike its isomers (e.g.,

Part 1: Chemical Profile & Properties

The stereochemistry at the C25 position is the defining structural determinant for binding affinity. Researchers must ensure the use of the (25S) isomer for maximum biological efficacy, as the (25R) epimer shows significantly reduced potency.

Physicochemical Specifications

| Property | Data |

| Chemical Name | (25S)- |

| CAS Number | 949004-12-0 |

| Molecular Formula | C |

| Molecular Weight | 414.62 g/mol |

| Appearance | White to off-white solid |

| Solubility | DMSO (>10 mg/mL), Ethanol (>10 mg/mL), Methanol |

| Water Solubility | Negligible (Hydrophobic) |

| Purity Standard | |

| Storage | -20°C (Solid); -80°C (In solution, protected from light) |

Structural Identification

SMILES: CC(O)=O)[C@H]1CCC2C3=CCC4CC(=O)CC[C@]4(C)C3CC[C@]12C

Part 2: Mechanism of Action (DAF-12 Signaling)[3]

The biological activity of (25S)-

Signaling Pathway Visualization

Figure 1: Ligand-dependent activation of DAF-12.[1] Binding of (25S)-Delta7-DA triggers the release of the DIN-1 corepressor, converting DAF-12 from a repressor to an activator.

Part 3: Synthesis & Stereochemical Integrity

The synthesis of (25S)-

Synthetic Challenges

-

Stereocontrol: The (25S) isomer is approximately 3-fold more potent than the (25R) isomer. Synthetic routes often utilize chiral precursors like (S)-(+)-3-hydroxy-2-methylpropionate or employ stereoselective hydrogenation to establish this center.

-

A/B Ring Configuration: The

double bond and the 3-keto group are essential. The synthesis typically starts from bile acids (e.g., hyodeoxycholic acid) or diosgenin, involving a "Walden inversion" to correct the ring junction geometry and Wittig homologation to extend the side chain.[2][4]

Validation: Researchers synthesizing or sourcing this compound must verify the C25 stereochemistry via high-resolution NMR or co-crystallography, as standard HPLC may not resolve the C25 epimers efficiently without chiral columns.

Part 4: Experimental Protocols

Protocol A: Stock Solution Preparation

-

Solvent: Ethanol (absolute) is preferred for C. elegans plate assays to minimize toxicity. DMSO is acceptable if kept below 0.1% final concentration.

-

Concentration: Prepare a 10 mM stock solution.

-

Calculation: Dissolve 4.15 mg of (25S)-

-DA in 1.0 mL of Ethanol.

-

-

Storage: Aliquot into light-protective amber tubes. Store at -20°C. Stable for >12 months.

Protocol B: C. elegans Rescue/Lifespan Assay

This protocol describes the administration of the ligand to daf-9 (cytochrome P450) mutant worms, which cannot synthesize endogenous dafachronic acid and constitutively arrest as dauers.

Materials:

-

NGM (Nematode Growth Media) Agar plates.

-

E. coli OP50 bacterial culture.

-

(25S)-

-DA Stock (10 mM).

Step-by-Step Methodology:

-

Dose Calculation: The effective physiological range is 100 nM to 250 nM . A "saturating" rescue dose is often 1 µM .

-

Seeding (On-Food Method):

-

Mix the 10 mM stock solution into the OP50 bacterial suspension immediately before seeding.

-

Example: To achieve ~1 µM final concentration in the agar volume (assuming diffusion), add the ligand to the bacteria. However, a more precise method is adding it to the molten agar.

-

-

Seeding (In-Agar Method - Recommended for precision):

-

Cool molten NGM agar to 55°C.

-

Add (25S)-

-DA to a final concentration of 250 nM (e.g., 1 µL of 10 mM stock per 40 mL agar). -

Pour plates and allow to dry in the dark (steroids are light-sensitive).

-

Seed with OP50 bacteria.[5]

-

-

Worm Transfer:

-

Place daf-9(dh6) eggs or L1 larvae onto the treated plates.

-

-

Observation:

-

Incubate at 20°C or 25°C.

-

Control: daf-9 mutants on Ethanol-only plates will arrest as dauers (100%).

-

Experimental: daf-9 mutants on (25S)-

-DA plates will bypass dauer and develop into reproductive adults.

-

References

-

Motola, D. L., et al. (2006). Identification of Ligands for DAF-12 that Govern Dauer Formation and Reproduction in C. elegans.[6][7][8] Cell, 124(6), 1209–1223.[9]

-

Sharma, K. K., et al. (2009). Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor.[1][9] Molecular Endocrinology, 23(5), 640–648.[1][3][9]

-

Martin, R., et al. (2008). Stereoselective synthesis of the hormonally active (25S)-delta7-dafachronic acid...[1] Organic & Biomolecular Chemistry, 6(23), 4293–4295.[1][9]

-

Mahanti, P., et al. (2014). A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling. Cell Metabolism, 19(1), 73-83.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Synthesis and biological activity of cyclopropyl Δ7-dafachronic acids as DAF-12 receptor ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 7. No Significant Increase in the Δ4- and Δ7-Dafachronic Acid Concentration in the Long-Lived glp-1 Mutant, nor in the Mutants Defective in Dauer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional divergence of dafachronic acid pathways in the control of C. elegans development and lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Interaction of (25S)-delta7-Dafachronic Acid with the DIN-1 Corepressor Complex

This guide provides a comprehensive technical overview of the molecular interactions between (25S)-delta7-dafachronic acid, a key steroidal hormone, and the DIN-1 corepressor complex, within the regulatory framework of the DAF-12 nuclear receptor in Caenorhabditis elegans. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, developmental biology, and parasitology.

Introduction: The DAF-12 Signaling Axis as a Developmental Switch

In the nematode C. elegans, the decision between continuous reproductive development and entry into a stress-resistant dauer diapause is a critical life-history checkpoint.[1][2] This decision is governed by a sophisticated endocrine signaling network that converges on the nuclear hormone receptor DAF-12.[3][4] DAF-12 functions as a molecular switch, interpreting environmental cues through the levels of its cognate ligands, the dafachronic acids (DAs).[5][6] In favorable, nutrient-rich environments, the synthesis of dafachronic acids is promoted, leading to the activation of DAF-12 and subsequent reproductive development.[7] Conversely, under unfavorable conditions, dafachronic acid production is suppressed, allowing DAF-12 to adopt a repressive conformation.[5] This guide will delve into the core mechanism of this switch: the ligand-dependent interaction of DAF-12 with the DIN-1 corepressor complex.

(25S)-delta7-dafachronic acid has been identified as the most potent and likely the biologically relevant isomer of dafachronic acid that binds to and activates DAF-12.[1][8] Its presence or absence dictates the recruitment of either coactivators or corepressors to DAF-12, thereby modulating the expression of target genes that control developmental programs.

Signaling Pathway Overview

The DAF-12 signaling pathway is a central hub integrating inputs from the insulin/IGF-1 and TGF-β pathways.[3] The state of these upstream pathways, reflecting the nutritional status of the organism, ultimately controls the biosynthesis of dafachronic acids.

Caption: DAF-12 signaling pathway overview.

The Molecular Players

(25S)-delta7-Dafachronic Acid: The Ligand

(25S)-delta7-dafachronic acid is a steroidal hormone derived from dietary cholesterol through a series of enzymatic modifications, with the final step catalyzed by the cytochrome P450 enzyme DAF-9.[8] Its structure is crucial for its high-affinity binding to the ligand-binding pocket of DAF-12. The stereochemistry at the C-25 position and the A/B-ring configuration are key determinants of its potency.[1]

DAF-12: The Nuclear Receptor

DAF-12 is a nuclear hormone receptor that, like other members of its superfamily, possesses a modular structure including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). The LBD is not only responsible for recognizing and binding dafachronic acids but also contains the activation function-2 (AF-2) domain, which is critical for the interaction with coregulatory proteins.[9][10] The crystal structure of the DAF-12 LBD reveals a canonical alpha-helical sandwich fold that forms a hydrophobic ligand-binding pocket.[9][11]

DIN-1: The Corepressor

DIN-1 (DAF-12 INteracting protein 1) is a key corepressor of DAF-12.[3][12] It is homologous to the human corepressor SHARP (SMRT/HDAC1-associated repressor protein).[3] DIN-1 exists in different isoforms, with DIN-1S being particularly involved in regulating dauer formation and longevity in conjunction with DAF-12.[3] In the absence of a ligand, DIN-1 binds to the DAF-12 LBD, leading to the recruitment of downstream effectors that repress transcription of genes required for reproductive development.[6][12]

The Ligand-Corepressor Exchange Mechanism

The central tenet of DAF-12 regulation is a ligand-induced conformational change that dictates the binding of either DIN-1 or coactivators. This is a classic example of the molecular switch mechanism employed by many nuclear receptors.

-

Apo-DAF-12 (Unliganded State): In the absence of (25S)-delta7-dafachronic acid, the DAF-12 LBD adopts a conformation that favors interaction with the DIN-1 corepressor.[6][7] The DIN-1S isoform physically and genetically interacts with DAF-12 to specify organismal fates.[3] This DAF-12/DIN-1 complex binds to target gene promoters and represses their transcription, thereby promoting entry into the dauer stage.[12][13]

-

Holo-DAF-12 (Liganded State): The binding of (25S)-delta7-dafachronic acid to the DAF-12 LBD induces a significant conformational change.[9] This change primarily involves the repositioning of the AF-2 helix, which forms a "lid" over the ligand-binding pocket.[9][11] This new conformation sterically hinders the binding of the DIN-1 corepressor and simultaneously creates a binding surface for coactivators containing the LXXLL motif.[9][14] The recruitment of coactivators leads to the activation of target gene transcription and the initiation of reproductive development.[5][7]

A mammalian two-hybrid assay has demonstrated that upon treatment with dafachronic acid, the interaction between DAF-12 and DIN-1S is compromised, while the interaction with the coactivator SRC-1 is induced.[9]

Comparative Ligand Affinities

The potency of different dafachronic acid isomers in activating DAF-12 varies. The following table summarizes the half-maximal effective concentrations (EC50) for the activation of DAF-12 from C. elegans and the parasitic nematode Strongyloides stercoralis by Δ7- and Δ4-dafachronic acids.

| Organism | Ligand | EC50 (nM) | Reference |

| C. elegans | Δ7-Dafachronic Acid | ~25-147 | [9] |

| C. elegans | Δ4-Dafachronic Acid | ~130-294 | [9] |

| S. stercoralis | Δ7-Dafachronic Acid | ~25-147 | [9] |

| S. stercoralis | Δ4-Dafachronic Acid | ~130-294 | [9] |

Experimental Methodologies for Studying the Interaction

Investigating the dynamic interplay between (25S)-delta7-dafachronic acid, DAF-12, and the DIN-1 complex requires a multi-faceted experimental approach. Below are detailed protocols for key assays.

Co-Immunoprecipitation (Co-IP) to Verify In Vivo Interaction

Co-IP is a powerful technique to demonstrate that two proteins interact within their native cellular environment.[15][16] This protocol outlines the co-immunoprecipitation of DAF-12 and DIN-1 from C. elegans lysates.

Causality Behind Experimental Choices:

-

Nuclear Extraction: As DAF-12 and DIN-1 are nuclear proteins, isolating the nuclear fraction enriches for the proteins of interest and reduces background from cytosolic proteins.[17][18]

-

Non-denaturing Lysis Buffer: The use of a non-denaturing lysis buffer is critical to preserve the protein-protein interactions within the complex.

-

Antibody Selection: A high-affinity, specific antibody against one of the proteins (e.g., DAF-12) is essential to efficiently pull down the entire complex.

-

Preparation of C. elegans Lysate:

-